N-cyclohexyl-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide -

N-cyclohexyl-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

Catalog Number: EVT-3601217
CAS Number:
Molecular Formula: C18H23N3O3S
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Derivatives

Compound Description: This series of compounds, denoted as 4a-4l, were investigated for their anticancer activity. Notably, compounds 4f, 4i, 4k, and 4l demonstrated excellent cytotoxic profiles against the A549 human lung cancer cell line with selectivity (IC50: 1.59–7.48 μM). Compound 4h displayed exceptional potency against A549, with an IC50 value of less than 0.14 μM. Further investigation revealed that these compounds induce apoptosis, exhibit mitochondrial membrane depolarization, and activate caspase-3. They also demonstrated significant inhibitory activity against matrix metalloproteinase-9 (MMP-9).

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds (8a-r) were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes. Notably, several compounds exhibited promising enzyme inhibitory activity. Compound 8l showed potent inhibition against acetylcholinesterase (AChE) with an IC50 of 17.25 ± 0.07 μM, while compound 8k demonstrated strong inhibition against butyrylcholinesterase (BChE) with an IC50 of 56.23 ± 0.09 μM. Compound 8f displayed moderate inhibitory activity against urease (IC50 = 161.26 ± 0.23 μM), and compound 8o showed notable inhibitory activity against α-glucosidase (IC50 = 57.35 ± 0.17 μM).

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This class of compounds, represented as 8a-w, was synthesized in a three-step process and subsequently screened for antibacterial and hemolytic activity. Compounds 8b and 8c exhibited significant antibacterial activity against Salmonella typhi, comparable to ciprofloxacin, a standard antibiotic. Compounds 8c and 8l also displayed good antibacterial activity against Staphylococcus aureus. Furthermore, enzyme inhibition activity was explored, with compound 8q demonstrating potential against α-glucosidase, 8g showing inhibition against butyrylcholinesterase, and 8b exhibiting inhibition against lipoxygenase.

N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazole Derivatives

Compound Description: Twelve new N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazole derivatives (3a-3i) were synthesized and investigated for their anticancer activities. Compound 3f, 2-[(5-chlorobenzotiyazol-2-yl)thio]-N-[5-[(3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide, exhibited potent anticancer activity against A549 cell line with an IC50 value less than 0.98 µg/mL, surpassing the activity of cisplatin. Compounds 3c, 3f, and 3h, displayed a high percentage of apoptosis (72.48-91.95%), comparable to cisplatin. Additionally, these compounds demonstrated activation of caspase-3 and altered mitochondrial membrane potential. Compounds 3b and 3g exhibited significant inhibitory activity against matrix metalloproteinase-9 (MMP-9) with IC50 values of 154.23 and 107.28 µM, respectively.

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide Derivatives

Compound Description: These compounds (3a-h) were synthesized from the cyclocondensation of N'-arylene-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazides (2a-h) with chloroacetyl chloride. The structures of the resulting compounds were confirmed using analytical and spectral data. They were evaluated for antibacterial and antifungal activities. ,

Chalcones Bridged with 1,3,4-oxadiazole Linkers

Compound Description: These are two series of 1,3,4-oxadiazoles linked to chalcone analogs.
Series 1: 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (3a-f) * Series 2: (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a-f). These compounds were synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive, Gram-negative, and fungal strains. Compounds 3c, 3d, 5d, and 5e* showed potent activity, with MICs of 1.41, 0.87, 2.16, and 0.89 µg/mL, respectively, outperforming standard drugs like rifamycin and ciprofloxacin.

1,2,4-oxadiazole Derivatives with a 1,3,4-thiadiazole Amide Moiety

Compound Description: This series of compounds was designed and synthesized, with their nematocidal activities evaluated. Compounds 4i (4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) and 4p (N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde) showed potent nematocidal activity against Bursaphelenchus xylophilus, surpassing the efficacy of the commercial seed coating agent Tioxazafen.

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides

Compound Description: This series of compounds (2a-i) was designed and synthesized as potential EGFR and COX-2 inhibitors for cancer management. Compound 2e (2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide) exhibited potent anticancer activity against HCT116, A549, and A375 cell lines, with IC50 values of 6.43 ± 0.72 μM, 9.62 ± 1.14 μM, and 8.07 ± 1.36 μM, respectively. Compound 2e demonstrated significant enhancement of apoptosis (28.35%) in HCT116 cells, exceeding the activity of erlotinib (7.42%). It also inhibited EGFR, with an IC50 value of 2.80 ± 0.52 μM.

1,3,4-oxadiazole Derivatives with Antidepressant Activity

Compound Description: This study involved the design and synthesis of two series of 1,3,4-oxadiazole derivatives and the evaluation of their antidepressant activity using the forced swimming test (FST) model. Compound 10g (N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) exhibited the most promising antidepressant activity, with a percentage decrease in immobility duration in FST (DID) of 58.93%, comparable to fluoxetine. Additionally, compound 10g displayed high binding affinity for the 5-HT1A receptor (Ki = 1.52 nM).

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide and N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide Derivatives

Compound Description: These two series of compounds * Series 1: 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e) * Series 2: N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i)were designed, synthesized, and evaluated for their potential as collapsin response mediator protein 1 (CRMP1) inhibitors for the treatment of small lung cancer. These compounds exhibited considerable inhibition of cell growth compared to Bevacizumab. Notably, compound 5a (p-nitro substituted derivative) and 5f (p-chloro substituted) demonstrated equipotent activity to the standard drug Bevacizumab.

N-phenyl-2-({5-[(2-(phenoxymethyl)benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

Compound Description: This compound (3) was synthesized from the reaction of 5-{[2-(phenoxymethyl)benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole (2) and N-phenyl-2-chloroacetamide. Its structure was characterized using elemental analysis, IR, and NMR techniques.

2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide

Compound Description: This compound (47) emerged as a potent inhibitor of pentagastrin-stimulated gastric acid secretion in rats and dogs, demonstrating its effectiveness both intravenously and orally. It was derived from an optimization process aimed at enhancing the properties of an initial lead compound, a novel achiral 1,3,4-benzotriazepine-based CCK2 receptor antagonist.

1-(4-substitutedphenyl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Derivatives

Compound Description: These are novel 1-(4-substitutedphenyl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (6a-f) that were synthesized as part of a research project aimed at developing new cytotoxic and antimicrobial agents. These compounds were designed and synthesized from 3-methoxyphenol as the starting material. ,

N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide Derivatives

Compound Description: These are novel N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (7a-e) that were synthesized as part of a research project aimed at developing new cytotoxic and antimicrobial agents. Compound 7c bearing 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety exhibited the highest inhibitory activity against A549 and MCF-7 tumor cell lines in contrary to NIH/3T3 cell line. These compounds were designed and synthesized from 3-methoxyphenol as the starting material. ,

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This compound, systematically named 4-{3-[(2-isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(4-methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate, is a triazolothiadiazin compound. Its structure, characterized by X-ray crystallography, reveals an intramolecular C—H⋯O hydrogen bond. The molecule features a twist-boat conformation for the 3,6-dihydro-1,3,4-thiadiazine ring and an interplanar angle of 18.80 (11)° between the 1,2,3-oxadiazole and 1,2,4-triazole rings. In the crystal structure, neighboring molecules are linked into sheets by C—H⋯N hydrogen bonds, and weak intermolecular π–π interactions contribute to crystal stability.

N-substituted-2-bromoacetamides

Compound Description: In a research project focused on synthesizing new acetamides/sulfides containing substituted-1,3,4-oxadiazole and morpholine moieties, a series of nineteen electrophiles (scheme-5), N-substituted-2-bromoacetamides, was developed. This series of electrophiles was created through the reaction of various substituted/unsubstituted aryl/aralkyl/alkyl amines with 2-bromoacetyl bromide. The reactions were carried out using either dichloromethane (DCM) or a basic aqueous medium as the solvent.

N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide Derivatives

Compound Description: This study focused on the rapid synthesis of chloro-acetamides of oxadiazoles of Biginelli product and amino cyano derivative of pyridine using microwave irradiation. The researchers aimed to synthesize 2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl) pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide through a microwave-assisted Biginelli reaction. The synthesized compounds were then evaluated for their in vitro antibacterial, antifungal, and antimycobacterial activities.

N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide

Compound Description: This compound (a3) was investigated for its toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Molecular docking studies indicated its binding to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Compound a3 demonstrated moderate inhibitory effects in all the assays conducted.

5-[(naphthalen-2-yloxy) methyl]1,3,4-oxadiazole-2-thiol

Compound Description: This compound (b3) was investigated for its toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Molecular docking studies indicated its binding affinity for COX-2 and 5-LOX, correlating with its pronounced analgesic and anti-inflammatory effects.

1,3,4-oxadiazoles of Substituted 1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides

Compound Description: This study focused on synthesizing 1,3,4-oxadiazoles by cyclizing hydrazones derived from substituted 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazides, which were previously prepared from nalidixic acid. Ten 1,3,4-oxadiazole analogs were synthesized, and their copper complexes were prepared from CuCl2.2H2O. These compounds were then evaluated for their antimicrobial activity.

2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole Derivatives

Compound Description: This study focused on the synthesis and antimicrobial activity of 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives. Among these derivatives, compound 3, 2-(2-fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole, demonstrated potent antimicrobial activity.

2,5-diaryl substituted 1,3,4-oxadiazoles derivatives

Compound Description: This study explored the development of novel 2,5-diaryl substituted 1,3,4-oxadiazole derivatives conjugated with triazole moieties as potential antimicrobial agents. The study identified three lead compounds: * 4a: 2-(4-chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole, * 4b: 2-(3,4-dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole, and * 4c: (2-(2,4-dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole. These compounds exhibited potent antimicrobial activity.

Properties

Product Name

N-cyclohexyl-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

IUPAC Name

N-cyclohexyl-2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C18H23N3O3S/c1-13-6-5-9-15(10-13)23-11-17-20-21-18(24-17)25-12-16(22)19-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,19,22)

InChI Key

WVRPAQTVERFMCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.